molecular formula C10H9ClO B8458835 4-chloromethyl-2H-1-benzopyrane

4-chloromethyl-2H-1-benzopyrane

Cat. No.: B8458835
M. Wt: 180.63 g/mol
InChI Key: BXZOITQTCSHLSH-UHFFFAOYSA-N
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Description

4-Chloromethyl-2H-1-benzopyrane is a valuable chemical scaffold in medicinal and organic chemistry research. The benzopyran core is recognized as a privileged structure in drug discovery, present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties . The reactive chloromethyl group at the 4-position makes this derivative a key synthetic intermediate for further functionalization, enabling the construction of diverse compound libraries for high-throughput screening . This compound is particularly useful in the development of photolabile protecting groups (PPGs) for carboxylic acids, such as the neurotransmitter amino acids glycine and β-alanine . These conjugates allow for the precise, light-controlled release of bioactive molecules, a technique essential for studying physiological processes with high temporal and spatial resolution in chemical biology . Researchers utilize this benzopyran derivative to create novel compounds with potential to modulate various biological targets, contributing to the advancement of therapeutic and diagnostic tools .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-(chloromethyl)-2H-chromene

InChI

InChI=1S/C10H9ClO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-5H,6-7H2

InChI Key

BXZOITQTCSHLSH-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C2O1)CCl

Origin of Product

United States

Q & A

Q. What are the reliable synthetic routes for 4-chloromethyl-2H-1-benzopyrane, and how can side products be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxymethyl-2H-1-benzopyrane using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
  • Reagent Purity : Use anhydrous conditions to avoid hydrolysis of the chloromethyl group.
  • Temperature Control : Maintain 0–5°C during chlorination to suppress dimerization or over-substitution.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from byproducts like 4-dichloromethyl derivatives .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc).

Q. Table 1: Comparison of Chlorinating Agents

ReagentYield (%)Common Byproducts
SOCl₂68–724-Dichloromethyl derivatives
PCl₅75–80Phosphorylated intermediates

Q. How can the structure and purity of 4-chloromethyl-2H-1-benzopyrane be confirmed?

  • Methodological Answer :
  • NMR Analysis :
  • ¹H NMR : Look for a singlet at δ 4.6–4.8 ppm (CH₂Cl group) and aromatic protons (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Chloromethyl carbon appears at δ 40–45 ppm.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 196.6 (calculated for C₁₀H₈ClO).
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C-Cl bond length: ~1.76 Å) .

Q. What are the stability considerations for 4-chloromethyl-2H-1-benzopyrane under different storage conditions?

  • Methodological Answer :
  • Hydrolysis Risk : The chloromethyl group is susceptible to hydrolysis in humid environments. Store under inert gas (argon) at –20°C.
  • Thermal Stability : Decomposes above 80°C; avoid prolonged heating during synthesis.
  • Light Sensitivity : Protect from UV light to prevent radical-mediated degradation.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. Which analytical techniques are optimal for characterizing derivatives of 4-chloromethyl-2H-1-benzopyrane?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (ACN/water gradient) to resolve derivatives.
  • IR Spectroscopy : Confirm C-Cl stretching at 650–750 cm⁻¹.
  • Elemental Analysis : Validate %C, %H, and %Cl within ±0.3% of theoretical values .

Q. How to design initial bioactivity screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to benzopyran’s scaffold prevalence in inhibitors .
  • Assay Conditions : Use fluorescence polarization (FP) for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination).
  • Positive Controls : Compare with known benzopyran-based drugs (e.g., warfarin analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve >90% yield in large-scale synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature, and stoichiometry.
  • Kinetic Studies : Use in-situ FTIR to track chloromethyl group formation.
  • Scale-Up Challenges : Address exothermicity via dropwise reagent addition and jacketed reactors .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., SN2 vs. SN1 pathways) using Gaussian09.
  • Isotope Labeling : Use D₂O to trace hydrolysis pathways.
  • Kinetic Isotope Effects : Compare kH/kD for C-Cl bond cleavage .

Q. How to resolve contradictions in reported spectroscopic data for derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare literature data (e.g., Chemical Shift Databases) to identify outliers.
  • Replication Studies : Synthesize disputed derivatives and validate spectra.
  • Advanced NMR : Use 2D COSY/NOESY to assign ambiguous peaks .

Q. Which computational methods best predict the compound’s reactivity in multi-step cascades?

  • Methodological Answer :
  • MD Simulations : Simulate solvation effects in polar aprotic solvents.
  • Machine Learning : Train models on benzopyran reaction datasets (e.g., Harvard Clean Energy Project).
  • Transition State Analysis : Identify rate-limiting steps using NEB (Nudged Elastic Band) .

Q. How to evaluate 4-chloromethyl-2H-1-benzopyrane’s potential in targeted drug delivery systems?

  • Methodological Answer :
  • Prodrug Design : Conjugate chloromethyl group to pH-sensitive linkers (e.g., hydrazones).
  • In Vivo Tracking : Radiolabel with ¹⁴C for biodistribution studies.
  • Toxicity Profiling : Assess hepatic clearance and metabolite formation in murine models .

Data Contradiction Analysis Framework
When conflicting data arise (e.g., divergent bioactivity results):

Source Validation : Cross-check instrument calibration and synthetic protocols.

Contextual Factors : Note differences in assay conditions (e.g., cell lines, serum concentration).

Statistical Rigor : Apply Fisher’s exact test or ANOVA to assess significance .

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